![molecular formula C13H11N3O2 B6574873 2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile CAS No. 1206989-55-0](/img/structure/B6574873.png)
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile, also known as 4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl acetonitrile (MDPTA), is a novel organic molecule that has recently been studied for its potential applications in the scientific research field. MDPTA is a crystalline solid with a molecular weight of 228.25 g/mol and a melting point of 160-163 °C. Its structure consists of a pyrazine ring with two methyl substituents at the 4-position and an acetonitrile group attached at the 2-position.
作用機序
The exact mechanism of action of MDPTA is still not fully understood. However, it is believed to act by inhibiting the growth of fungi and bacteria through the disruption of cell membrane integrity. It is also thought to have antioxidant activity by scavenging free radicals and inhibiting the oxidation of lipids. Furthermore, it is believed to inhibit the growth of cancer cells by targeting key proteins involved in cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPTA are still being studied. However, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity. In addition, it has been shown to inhibit the growth of certain cancer cell lines, suggesting it may have potential anti-cancer properties.
実験室実験の利点と制限
MDPTA has several advantages for use in laboratory experiments. It is a relatively inexpensive molecule to synthesize, and its structure is well-defined. Furthermore, it has been demonstrated to possess antifungal, antibacterial, and antioxidant activity, making it a useful tool for studying these processes in the laboratory. However, it is important to note that the exact mechanism of action of MDPTA is still not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
There are several potential future directions for the study of MDPTA. First, further research is needed to understand the exact mechanism of action of MDPTA and how it interacts with different cell types. Second, more studies are needed to investigate the biochemical and physiological effects of MDPTA in greater detail. Third, studies are needed to determine the potential therapeutic applications of MDPTA, such as its potential use as an antifungal, antibacterial, and/or antioxidant agent. Finally, further research is needed to develop novel synthetic methods for the synthesis of MDPTA.
合成法
MDPTA can be synthesized via a multi-step procedure starting from 4-methyl-2-phenyl-2,3-dioxo-1,2,3,4-tetrahydropyrazine. This is first reacted with acetic anhydride in the presence of pyridine to form the corresponding acetic ester. This is then hydrolyzed with aqueous sodium hydroxide to obtain the desired product.
科学的研究の応用
MDPTA has recently been studied for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, it has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been demonstrated to possess antioxidant activity and to inhibit the growth of certain cancer cell lines, such as human prostate cancer cells.
特性
IUPAC Name |
2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-4-2-3-5-11(10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWNYUHABWTVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dioxo-4-(o-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)
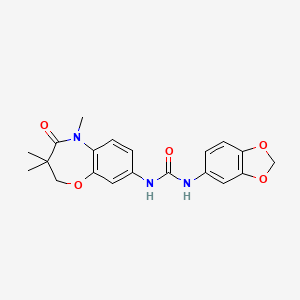
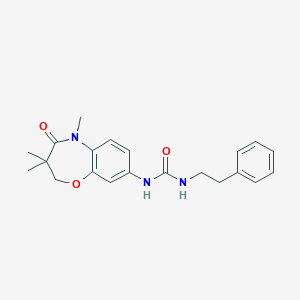
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)
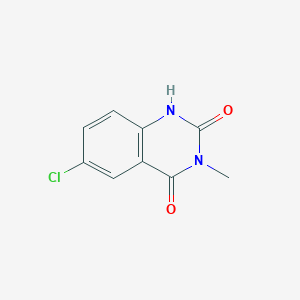
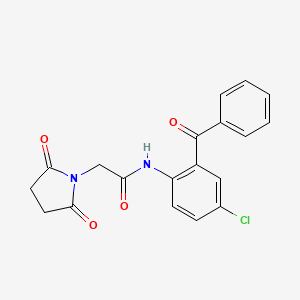
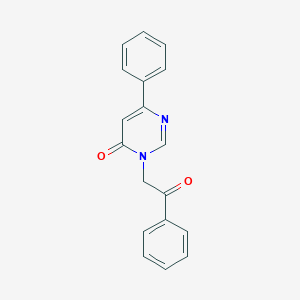
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)
